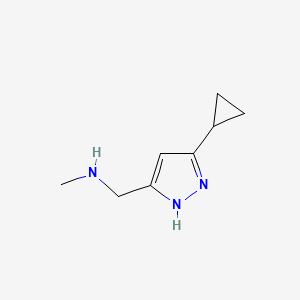

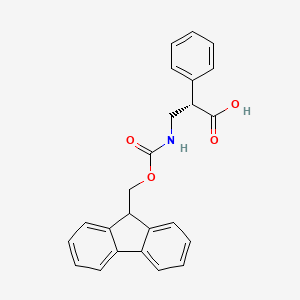

![molecular formula C10H11ClN4O B567934 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine CAS No. 1227958-05-5](/img/structure/B567934.png)

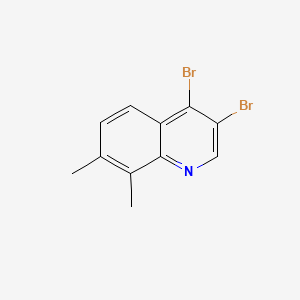

4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It is a white crystalline solid, soluble in organic solvents . It undergoes various reactions, making it valuable in the synthesis of complex organic compounds . It finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment . Derivatives of this compound have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular formula of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is C6H4ClN3 and it has a molecular weight of 153.57 g/mol . This compound appears as a white crystalline solid .Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper, which makes it valuable in the synthesis of complex organic compounds .Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . Its melting point range is approximately 214-217 °C . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Aplicaciones Científicas De Investigación

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, closely related to the "4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine" structure, is fundamental in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. This review highlights the synthesis of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives. Diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, are utilized for the synthesis of these scaffolds, showcasing the versatility of pyrrolopyrimidine derivatives in catalyzing reactions for developing lead molecules (Parmar, Vala, & Patel, 2023).

Pharmacological Interest of Morpholine Derivatives

Morpholine and its derivatives, including the pyrrolopyrimidine structures, play a crucial role in drug design due to their versatile pharmacological activities. The review by Asif and Imran (2019) summarizes the pharmacological profile of morpholine derivatives, highlighting their significance in developing novel therapeutic agents. This includes a discussion on the methodologies for exploring morpholine and pyran analogues, indicating the compound's potential in medicinal chemistry (Asif & Imran, 2019).

Antioxidative Spiro-Alkaloids Synthesis

The synthesis of antioxidative spiroalkaloids with the morpholine moiety, such as acortatarin A and B, illustrates the application of pyrrolopyrimidine derivatives in producing compounds with significant biological activities. These compounds, derived from natural sources like Acorus tatarinowii, exhibit potent antioxidative properties and could be promising in treating diseases associated with reactive oxygen species (ROS) production (Faisal et al., 2018).

Optical Sensors Development

Pyrimidine derivatives, closely related to the compound of interest, are utilized in developing optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable sensing probes. This review covers various pyrimidine-based optical sensors, highlighting the compound's applicability in creating sensitive and specific detection systems (Jindal & Kaur, 2021).

Direcciones Futuras

Several JAK inhibitors have a common pyrrolo[2,3-d]pyrimidine core . Thus, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors . This compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .

Propiedades

IUPAC Name |

4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O/c11-8-7-1-2-12-9(7)14-10(13-8)15-3-5-16-6-4-15/h1-2H,3-6H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXYLHGPSIECAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CN3)C(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744305 |

Source

|

| Record name | 4-Chloro-2-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine | |

CAS RN |

1227958-05-5 |

Source

|

| Record name | 4-Chloro-2-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

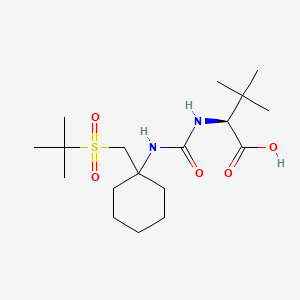

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)

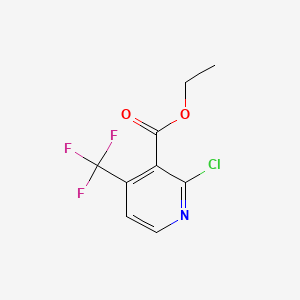

![N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide](/img/structure/B567861.png)

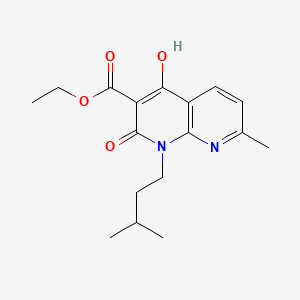

![N-[(3-chloropyrazin-2-yl)methyl]ethanamine](/img/structure/B567866.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]](/img/structure/B567872.png)